(2S)-Pyrrolidin-2-ylmethanesulfonamide
Description
Contextual Significance of Pyrrolidine (B122466) Derivatives in Contemporary Chemical and Biological Sciences
Pyrrolidine derivatives are a class of saturated five-membered nitrogen-containing heterocycles that are of immense importance in the fields of medicinal chemistry and drug discovery. The pyrrolidine scaffold is a key structural motif found in a vast number of natural products, pharmaceuticals, and catalysts. chemicalregister.comnih.gov Its prevalence is attributed to several key features:
Stereochemical Complexity: The chiral centers within the pyrrolidine ring allow for the creation of stereochemically diverse molecules, which is crucial for specific interactions with biological targets. chemicalregister.com
Structural Rigidity and Flexibility: The non-planar, puckered nature of the pyrrolidine ring provides a rigid framework that can be strategically modified to present substituents in precise three-dimensional orientations. This conformational restriction can lead to enhanced binding affinity and selectivity for enzymes and receptors.
Physicochemical Properties: The presence of the nitrogen atom imparts basicity and allows for the formation of hydrogen bonds, which can improve the solubility and pharmacokinetic properties of drug candidates.
The significance of the pyrrolidine moiety is underscored by its presence in numerous FDA-approved drugs, including treatments for a wide range of conditions such as viral infections, cancer, and diabetes.
Rationale for Dedicated Academic Investigation of (2S)-Pyrrolidin-2-ylmethanesulfonamide
While specific research on this compound is not widely published, the rationale for its academic investigation can be inferred from the well-established importance of its structural components. The sulfonamide group (-SO₂NH₂) is a critical pharmacophore in a multitude of therapeutic agents, most famously the sulfonamide antibiotics. Beyond their antimicrobial properties, sulfonamides are integral to drugs with diuretic, anticonvulsant, and anti-inflammatory activities.
The combination of a chiral pyrrolidine scaffold with a methanesulfonamide (B31651) side chain presents a molecule with the potential for specific, stereoselective interactions with biological targets. The "(2S)" designation indicates a specific three-dimensional arrangement at the second position of the pyrrolidine ring, which could be key to its biological activity. Academic investigation would likely focus on its potential as a novel enzyme inhibitor or a modulator of receptor function, leveraging the established biological activities of both the pyrrolidine and sulfonamide motifs.
Overview of Current Research Trajectories Involving Pyrrolidinyl Sulfonamide Scaffolds
Research into compounds containing both a pyrrolidine ring and a sulfonamide group is an active area of investigation. Current research trajectories for pyrrolidinyl sulfonamide scaffolds are diverse and span multiple therapeutic areas. A general overview of these research efforts includes:
Enzyme Inhibition: Many pyrrolidinyl sulfonamide derivatives are being explored as inhibitors of various enzymes. For instance, they have been investigated as potential inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes, and as inhibitors of carbonic anhydrases, which are targets for diuretics and treatments for glaucoma.
Antiviral and Antibacterial Agents: The combination of these two moieties is being explored for the development of new antimicrobial and antiviral drugs, aiming to overcome resistance to existing therapies.
Central Nervous System (CNS) Disorders: The ability of small molecules containing the pyrrolidine scaffold to cross the blood-brain barrier makes them attractive candidates for CNS-acting drugs. Research is ongoing into their potential as anticonvulsants and for the treatment of neurodegenerative diseases.
Anticancer Therapies: Pyrrolidinyl sulfonamides are also being synthesized and evaluated for their potential as anticancer agents, targeting various pathways involved in tumor growth and proliferation.
While these research trajectories provide a context for the potential importance of this compound, the lack of specific published data on this compound indicates that it may be a novel entity in the early stages of investigation or a proprietary compound not yet disclosed in the public scientific literature. Further research and publication are necessary to fully elucidate the chemical properties and biological potential of this specific molecule.
Structure
3D Structure
Properties
IUPAC Name |
[(2S)-pyrrolidin-2-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c6-10(8,9)4-5-2-1-3-7-5/h5,7H,1-4H2,(H2,6,8,9)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPRMRVYZCSKLD-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodological Advancements for 2s Pyrrolidin 2 Ylmethanesulfonamide
Established and Emerging Synthetic Routes to the Pyrrolidine (B122466) Core
The asymmetric synthesis of the 2-substituted pyrrolidine ring is a cornerstone of modern organic chemistry. The value of this heterocyclic system has driven the development of numerous methodologies to access it in an enantiomerically pure form. These strategies can be broadly categorized into chiral pool synthesis, asymmetric cycloaddition reactions, and other innovative enantioselective methods.
Chiral Pool Synthesis Approaches
Chiral pool synthesis leverages readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of the (2S)-pyrrolidine core, amino acids, particularly (S)-proline and its derivatives like pyroglutamic acid, are the most common precursors. nih.govresearchgate.netnih.gov
The synthesis often commences with the reduction of the carboxylic acid functionality of proline to a hydroxymethyl group, yielding (S)-prolinol. researchgate.netnih.gov This transformation is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). Further chemical manipulations of the hydroxyl and the secondary amine functionalities then lead to the desired 2-substituted pyrrolidine. For instance, (S)-prolinol can be a starting point for producing (S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, a key intermediate in the synthesis of the hepatitis C drug Elbasvir. nih.govmdpi.com
Carbohydrates also serve as versatile chiral pool starting materials, offering a rich source of stereocenters that can be chemically transformed into the pyrrolidine ring.
Asymmetric Cycloaddition Reactions for Pyrrolidine Ring Formation
Among the most powerful and atom-economical methods for constructing the pyrrolidine ring are [3+2] cycloaddition reactions. Specifically, the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles provides a direct route to highly functionalized and stereochemically complex pyrrolidines.
This methodology allows for the controlled formation of up to four new stereogenic centers in a single step. The versatility of this reaction is demonstrated in the synthesis of 3,4-disubstituted pyrrolidine sulfonamides, which have been investigated as selective glycine (B1666218) transporter-1 (GlyT1) inhibitors. nih.gov In these syntheses, the reaction between an azomethine ylide and a nitrovinyl substrate, in the presence of a catalytic amount of trifluoroacetic acid (TFA), yields the desired trans-isomers with high enantiomeric purity. nih.gov The choice of metal catalysts and chiral ligands is crucial for achieving high stereoselectivity in these cycloadditions.
Alternative Enantioselective Methodologies
Beyond traditional approaches, several alternative enantioselective methodologies have emerged, offering novel pathways to the chiral pyrrolidine core.
Biocatalysis: Enzymatic methods are gaining prominence due to their high selectivity and environmentally benign reaction conditions. Transaminases, for instance, have been successfully employed in the asymmetric synthesis of 2-substituted pyrrolidines. This biocatalytic approach involves the reductive amination of an appropriate ketone precursor, leading to high enantiomeric excess.
Transition-Metal Catalysis: Iridium-catalyzed intramolecular asymmetric reductive amination represents another efficient strategy. This method has been used to synthesize a range of chiral 2-substituted arylpyrrolidines with high yields and enantioselectivities. The reaction proceeds in a one-pot manner from a carbamate-protected oxo-amine substrate.
These emerging techniques provide valuable alternatives to classical methods, often with improved efficiency and sustainability.
Stereoselective Introduction of the Methanesulfonamide (B31651) Moiety
The introduction of the methanesulfonamide group onto the chiral pyrrolidine core is a critical step in the synthesis of (2S)-Pyrrolidin-2-ylmethanesulfonamide. The precursor for this transformation is typically (2S)-pyrrolidin-2-ylmethanamine, which possesses two nucleophilic nitrogen atoms: a primary amine on the side chain and a secondary amine within the pyrrolidine ring. This presents a challenge of chemoselectivity, as both amines can potentially react with the sulfonating agent.
The standard method for forming a sulfonamide is the reaction of an amine with a sulfonyl chloride, in this case, methanesulfonyl chloride, often in the presence of a base to neutralize the HCl byproduct. To achieve selective sulfonylation of the more nucleophilic primary amine over the secondary ring amine, several strategies can be employed.
One approach involves the use of a protecting group for the pyrrolidine nitrogen. The tert-butoxycarbonyl (Boc) group is a common choice for protecting amines due to its stability under various conditions and its straightforward removal. jk-sci.comacsgcipr.org The synthesis would proceed as follows:
Protection: The secondary amine of (2S)-pyrrolidin-2-ylmethanamine is protected with a Boc group, typically using di-tert-butyl dicarbonate (B1257347) (Boc₂O). jk-sci.com
Sulfonylation: The resulting N-Boc protected intermediate, which now only has a free primary amine, is reacted with methanesulfonyl chloride to form the desired sulfonamide.
Deprotection: The Boc group is subsequently removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to yield the final product, this compound. nih.govjk-sci.comgoogle.com
Alternatively, chemoselective sulfonylation can be achieved without a protecting group by carefully controlling the reaction conditions. Factors such as the choice of solvent, temperature, and the rate of addition of the sulfonyl chloride can influence the selectivity of the reaction. nih.gov Continuous flow chemistry, with its precise control over mixing and temperature, can significantly enhance the chemoselectivity of such reactions compared to batch processes. nih.gov
Below is a table summarizing potential reaction conditions for the sulfonylation step:
| Parameter | Condition | Rationale |
| Protecting Group | N-Boc | Ensures selective reaction at the primary amine. jk-sci.com |
| Sulfonylating Agent | Methanesulfonyl Chloride | Standard reagent for introducing the mesyl group. |
| Base | Triethylamine (B128534), Pyridine | Neutralizes HCl byproduct. cbijournal.com |
| Solvent | Dichloromethane, THF | Common aprotic solvents for sulfonylation. jk-sci.com |
| Temperature | 0 °C to room temp. | Controlled temperature can enhance selectivity. nih.gov |
| Deprotection | TFA in DCM | Standard conditions for Boc removal. nih.govjk-sci.com |
Green Chemistry Principles and Sustainable Synthesis Protocols
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals to minimize environmental impact and enhance safety and efficiency. tandfonline.comrsc.orgresearchgate.net The synthesis of this compound can be made more sustainable by applying these principles to both the formation of the pyrrolidine core and the sulfonylation step.
For the synthesis of the pyrrolidine ring, biocatalytic methods, as mentioned earlier, are inherently greener than many traditional chemical syntheses as they operate under mild conditions (aqueous media, ambient temperature, and pressure) and often exhibit high selectivity, reducing the need for protecting groups and minimizing waste.
In the sulfonylation step, several green strategies have been developed for the synthesis of sulfonamides in general, which can be adapted for the target molecule:
Greener Solvents: Replacing hazardous chlorinated solvents like dichloromethane with more environmentally benign alternatives such as ethanol, water, or deep eutectic solvents (DESs) can significantly reduce the environmental footprint of the process. rsc.org
Catalyst-Free Conditions: Some sulfonylation reactions can be performed without a catalyst, simplifying the process and avoiding the use of potentially toxic metals. researchgate.net Microwave-assisted, solvent-free sulfonylation of amines is one such approach that offers rapid reaction times and high yields.
Mechanochemistry: Performing reactions in a ball mill without the use of bulk solvents is a promising green chemistry technique that can reduce waste and energy consumption. researchgate.net
Alternative Reagents: The development of alternative sulfonating agents to sulfonyl chlorides, which can be hazardous, is an active area of research. In-situ generation of the sulfonyl chloride from less hazardous precursors is one such strategy. rsc.org
The following table highlights some green alternatives for the synthesis of sulfonamides:
| Green Approach | Description | Potential Benefits |
| Alternative Solvents | Use of water, ethanol, or Deep Eutectic Solvents (DESs). rsc.org | Reduced toxicity and environmental impact. |
| Catalyst-Free Methods | Reactions under microwave irradiation without a catalyst. | Simplified process, reduced waste. |
| Mechanochemistry | Solvent-free reaction in a ball mill. researchgate.net | Reduced solvent waste, potential for improved reaction kinetics. |
| In-situ Reagent Generation | Oxidative chlorination of thiols to generate sulfonyl chlorides in situ. rsc.org | Avoids handling of hazardous sulfonyl chlorides. |
Process Optimization and Scale-Up Considerations in this compound Synthesis
The transition from a laboratory-scale synthesis to industrial production presents a unique set of challenges that require careful consideration and optimization. catsci.comillinois.edulabmanager.comthechemicalengineer.comreddit.com For the synthesis of this compound, key areas of focus include reaction safety, process efficiency, and product quality.
Safety Considerations: Sulfonylation reactions can be exothermic, and careful control of the reaction temperature is crucial to prevent thermal runaway, especially on a large scale. catsci.comillinois.edu The use of reaction calorimetry to measure heat flow is essential during scale-up to ensure that the heat generated can be safely managed by the cooling capacity of the reactor. thechemicalengineer.com The handling of hazardous reagents like methanesulfonyl chloride also requires appropriate safety protocols and engineering controls.
Process Efficiency and Control: To ensure a robust and reproducible process, it is important to identify and control critical process parameters (CPPs). Process Analytical Technology (PAT) can be a valuable tool for real-time monitoring and control of reactions. organic-chemistry.org Techniques such as in-situ infrared (IR) spectroscopy can be used to track the progress of the reaction, ensuring complete conversion and minimizing the formation of impurities. For chiral molecules, PAT can also be applied to monitor and control stereoselectivity. organic-chemistry.org
Product Isolation and Purification: The final product must meet stringent purity and stereochemical integrity requirements. Crystallization is a common method for purification and can also be a means of chiral resolution or enrichment. tandfonline.comorganic-chemistry.org Understanding the crystallization behavior of this compound is important for developing an efficient and scalable purification process.
The table below summarizes key considerations for the scale-up of this synthesis:
| Aspect | Key Considerations |
| Safety | Management of exothermic reactions, handling of hazardous materials. catsci.comillinois.edu |
| Process Control | Identification of Critical Process Parameters (CPPs), implementation of Process Analytical Technology (PAT). organic-chemistry.org |
| Route Selection | Cost and availability of starting materials, atom economy, and overall process efficiency. catsci.com |
| Mixing and Heat Transfer | Changes in surface-area-to-volume ratio upon scale-up, ensuring efficient mixing. thechemicalengineer.com |
| Purification | Development of a robust crystallization process for purification and potential chiral enrichment. tandfonline.comorganic-chemistry.org |
Chirality, Stereochemistry, and Conformational Analysis of 2s Pyrrolidin 2 Ylmethanesulfonamide
Absolute Configuration Determination and Verification
The absolute configuration of a chiral molecule, such as (2S)-Pyrrolidin-2-ylmethanesulfonamide, is definitively assigned using techniques that can elucidate the spatial arrangement of its atoms. While the "(2S)" descriptor provides a formal assignment based on the Cahn-Ingold-Prelog priority rules, experimental verification is crucial.
Typically, single-crystal X-ray crystallography is the gold standard for determining the absolute configuration of a crystalline compound. This technique provides a precise three-dimensional map of the electron density within the crystal lattice, allowing for the unambiguous assignment of the stereochemistry. Anomalous dispersion methods, often employed in X-ray crystallography, are particularly powerful for this purpose.
Alternative methods include the use of chiral derivatizing agents, which react with the molecule to form diastereomers that can be distinguished by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. Chiroptical methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), can also provide information about the absolute configuration by comparing experimental spectra with those predicted by computational models.
Despite the availability of these methods, a specific study detailing the absolute configuration determination and verification for this compound has not been identified in the surveyed scientific literature.
Conformational Preferences and Dynamics in Solution and Solid State
The pyrrolidine (B122466) ring of this compound is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The specific conformational preferences, both in the solid state and in solution, are influenced by the nature and orientation of the methanesulfonamide (B31651) substituent, as well as by intermolecular interactions.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies
In solution, the conformational dynamics of the pyrrolidine ring can be investigated using advanced NMR techniques. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about proton-proton connectivities and through-space proximities, respectively. These data can be used to deduce the preferred conformations and the energy barriers between them. The chemical shifts and coupling constants of the pyrrolidine ring protons are sensitive to the ring's pucker and the orientation of the substituent.
A detailed NMR spectroscopic analysis specifically for this compound, including assignments and conformational studies, is not presently available in the public research domain.
X-ray Crystallographic Analysis for Solid-State Conformation
As previously mentioned, X-ray crystallography provides definitive information about the molecular structure in the solid state. A crystal structure of this compound would reveal the precise bond lengths, bond angles, and torsion angles, thereby defining the exact conformation of the pyrrolidine ring and the orientation of the methanesulfonamide group in the crystalline form. Intermolecular interactions, such as hydrogen bonding, which can influence the solid-state conformation, would also be elucidated.
No published X-ray crystal structure for this compound could be located in the course of this review.
Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)
CD and ORD spectroscopy are powerful tools for studying chiral molecules. These techniques measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. The resulting spectra are highly sensitive to the molecule's stereochemistry and conformation. In principle, experimental CD and ORD spectra of this compound could be compared with theoretical spectra calculated for different conformations to gain insight into its solution-state structure.
Specific CD and ORD spectroscopic data for this compound are not reported in the available scientific literature.
Stereochemical Stability and Epimerization Pathways
Studies on the stereochemical stability and potential epimerization pathways for this compound have not been found in the reviewed literature.
Influence of Stereochemistry on Molecular Recognition and Interactions
The specific three-dimensional structure of this compound is paramount in its interactions with other chiral molecules, such as proteins, enzymes, or receptors in a biological system. The principles of molecular recognition dictate that the spatial arrangement of functional groups will determine the strength and specificity of binding to a biological target. The (2S) configuration will present a unique topographical and electrostatic profile for interaction, which would differ significantly from its (2R) enantiomer.
Without specific studies on the biological activity or molecular interactions of this compound, any discussion on the influence of its stereochemistry remains speculative and based on general principles of medicinal chemistry and molecular biology.
Advanced Spectroscopic and Physico Chemical Characterization Methodologies
High-Resolution Mass Spectrometry (HRMS) for Precise Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of (2S)-Pyrrolidin-2-ylmethanesulfonamide. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of a unique elemental formula, distinguishing it from other isobaric compounds.
Research Findings: Utilizing electrospray ionization (ESI) in positive ion mode, the compound is expected to be observed as the protonated molecular ion [M+H]⁺. The theoretical exact mass of this ion can be calculated and compared with the experimentally observed value for structural validation.
The molecular formula of this compound is C₅H₁₂N₂O₂S. The theoretical monoisotopic mass of the protonated molecule [C₅H₁₃N₂O₂S]⁺ is 165.07197 u. An experimental HRMS measurement falling within a narrow mass tolerance window of this theoretical value provides strong evidence for the compound's elemental composition.
Further structural information is obtained through tandem mass spectrometry (MS/MS) experiments. Collision-induced dissociation (CID) of the parent ion [M+H]⁺ generates a characteristic fragmentation pattern. Studies on the fragmentation of sulfonamides reveal common pathways, including the neutral loss of sulfur dioxide (SO₂) and cleavage of the carbon-sulfur or sulfur-nitrogen bonds. benthamdirect.comnih.govresearchgate.net The fragmentation of alkylsulfonamides is initiated by cleavage adjacent to the nitrogen or sulfur atoms. libretexts.org
A plausible fragmentation pathway for [C₅H₁₃N₂O₂S]⁺ would involve the initial loss of the methanesulfonyl group or cleavage within the pyrrolidine (B122466) ring. The loss of the pyrrolidinemethyl moiety is a key fragmentation pathway for related structures.
Interactive Data Table: Predicted HRMS Fragmentation Data
| Fragment Ion Formula | Fragment Structure | Theoretical m/z | Description of Neutral Loss |
| [C₅H₁₃N₂O₂S]⁺ | Protonated Parent Molecule | 165.0720 | - |
| [C₅H₁₁N₂]⁺ | Loss of SO₂ and H₂ | 99.0917 | Loss of sulfur dioxide and hydrogen |
| [C₅H₉N]⁺ | Loss of H₂NSO₂H | 83.0729 | Cleavage of C-S bond with rearrangement |
| [C₄H₈N]⁺ | Pyrrolidine iminium ion | 70.0651 | Cleavage of the exocyclic C-C bond |
Multi-dimensional NMR Techniques for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments are employed to assign all proton and carbon signals and confirm the connectivity of the molecule.
Research Findings: The presence of a chiral center at the C2 position of the pyrrolidine ring renders the adjacent methylene (B1212753) protons (at C3 and C5) diastereotopic. frontiersin.org This means they are chemically non-equivalent and are expected to appear as distinct signals with complex splitting patterns in the ¹H NMR spectrum, even without coupling to other protons. youtube.com
¹H NMR: The spectrum would show distinct multiplets for each proton. The N-H protons of the sulfonamide and the pyrrolidine ring would likely appear as broad signals, with chemical shifts dependent on solvent and concentration. The methyl group attached to the sulfonyl group is expected to be a sharp singlet.
¹³C NMR: The spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached nitrogen and sulfonyl groups.
2D NMR:
COSY (Correlation Spectroscopy) would reveal the proton-proton coupling network within the pyrrolidine ring, confirming the adjacency of protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for confirming the connection between the pyrrolidinemethyl moiety and the sulfonamide group.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| 1 (NH) | ~2.5-3.5 | br s | - |
| 2 (CH) | ~3.5-3.8 | m | ~60-62 |
| 3 (CH₂) | ~1.8-2.0 (Ha), ~1.6-1.8 (Hb) | m | ~28-30 |
| 4 (CH₂) | ~1.5-1.7 | m | ~24-26 |
| 5 (CH₂) | ~3.0-3.2 (Ha), ~2.8-3.0 (Hb) | m | ~45-47 |
| CH₂ (exocyclic) | ~3.1-3.3 | m | ~52-54 |
| NH (sulfonamide) | ~7.0-7.5 | br s | - |
| CH₃ (sulfonyl) | ~2.9-3.1 | s | ~40-42 |
Note: Chemical shifts are estimated based on data for pyrrolidine, methanesulfonamide (B31651), and related structures. chemicalbook.comrsc.orgchemicalbook.com
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the characteristic functional groups present in this compound. These techniques are complementary and provide a molecular fingerprint. nih.gov
Research Findings: The key functional groups in the molecule are the secondary amine (N-H) of the pyrrolidine ring, the sulfonamide group (-SO₂NH-), and the alkyl C-H bonds. Each of these groups has characteristic vibrational frequencies.
N-H Stretching: The N-H bonds in the pyrrolidine and sulfonamide groups are expected to show stretching vibrations in the region of 3200-3400 cm⁻¹. researchgate.net
C-H Stretching: The aliphatic C-H stretching vibrations from the pyrrolidine ring and methyl group will appear in the 2850-3000 cm⁻¹ region.
S=O Stretching: The sulfonyl group (-SO₂) is characterized by strong and distinct asymmetric and symmetric stretching bands. These are typically observed in the ranges of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. researchgate.netnih.gov The presence of these two strong bands is a clear indicator of the sulfonamide functionality.
S-N Stretching: The stretching vibration of the sulfur-nitrogen bond is expected to appear in the 900-940 cm⁻¹ range. nih.gov
Interactive Data Table: Predicted Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| N-H Stretch | Pyrrolidine & Sulfonamide NH | 3200 - 3400 | Medium |
| C-H Stretch | Alkyl CH, CH₂ | 2850 - 3000 | Medium-Strong |
| S=O Asymmetric Stretch | Sulfonyl (-SO₂) | 1300 - 1350 | Strong |
| S=O Symmetric Stretch | Sulfonyl (-SO₂) | 1120 - 1160 | Strong |
| S-N Stretch | Sulfonamide (-S-N) | 900 - 940 | Medium |
| C-N Stretch | Pyrrolidine C-N | 1020 - 1250 | Medium |
Advanced Elemental Analysis and Purity Assessment
Elemental analysis provides a fundamental assessment of a compound's purity by quantifying the mass percentages of its constituent elements. For organic compounds containing carbon, hydrogen, nitrogen, and sulfur, CHNS combustion analysis is the standard method. azom.comeltra.com
Research Findings: In this technique, a small, precisely weighed sample of this compound is combusted at high temperature in a stream of oxygen. azom.com This process converts carbon to CO₂, hydrogen to H₂O, nitrogen to N₂ gas, and sulfur to SO₂. These combustion products are then separated and quantified by detectors, such as thermal conductivity or infrared cells.
The experimentally determined percentages of C, H, N, and S are compared against the theoretical values calculated from the molecular formula, C₅H₁₂N₂O₂S. A close agreement (typically within ±0.4%) between the experimental and theoretical values is a strong indicator of the sample's high purity and confirms the elemental formula derived from HRMS.
Interactive Data Table: Theoretical Elemental Composition
| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percentage (%) |
| Carbon | C | 12.011 | 5 | 60.055 | 36.56% |
| Hydrogen | H | 1.008 | 12 | 12.096 | 7.37% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 17.06% |
| Oxygen | O | 15.999 | 2 | 31.998 | 19.49% |
| Sulfur | S | 32.06 | 1 | 32.060 | 19.53% |
| Total | 164.223 | 100.00% |
Mechanistic Investigations of 2s Pyrrolidin 2 Ylmethanesulfonamide in Chemical Transformations
Intrinsic Reactivity and Reaction Pathways of the Sulfonamide Group
The sulfonamide moiety is a key functional group that dictates much of the molecule's reactivity. The nitrogen atom of the sulfonamide can be involved in various transformations, particularly in the formation of nitrogen-centered radicals or through metal-catalyzed processes to form C-N bonds.
One significant pathway involves the intramolecular amination of C-H bonds. Copper-catalyzed reactions, for example, can facilitate the amination of unactivated C(sp³)-H bonds to synthesize pyrrolidines. organic-chemistry.org Mechanistic studies on related N-fluoro sulfonamides using copper complexes as precatalysts show that such transformations are favorable. nih.gov The reaction proceeds through a pathway where the copper catalyst facilitates the activation of the N-F bond, leading to intramolecular C-H amination. nih.gov
Three primary mechanistic scenarios are often considered for such cyclization reactions:
Trans Aminocupration: Involving the addition of the nitrogen and copper across a double bond in an anti-fashion, which generates an organocopper(II) species that can homolyze to a carbon radical. nih.gov
Syn Aminocupration: A similar addition but in a syn-fashion, also leading to a carbon radical intermediate. nih.gov
Nitrogen Radical Formation: This pathway involves the oxidation of the sulfonamide nitrogen to a nitrogen radical, which then cyclizes. nih.gov Sulfamidyl radicals can be generated from N-heteroatom bonds, such as those in N-chloro or N-fluoro sulfonamides. nih.govnih.gov
In many cases, these reactions are efficient and highly selective, providing a direct method for creating complex nitrogen-containing heterocyclic structures. researchgate.net
| Reaction Pathway | Description | Key Intermediates/Reagents | Reference |
|---|---|---|---|
| Intramolecular C-H Amination | Formation of a C-N bond via the reaction of the sulfonamide nitrogen with an unactivated C(sp³)-H bond within the same molecule. | Copper catalysts, N-fluoro or N-chloro sulfonamide precursors. | organic-chemistry.orgnih.gov |
| Nitrogen Radical Cyclization | Generation of a nitrogen-centered radical from the sulfonamide group, which subsequently cyclizes onto an olefin or other radical acceptor. | Sulfamidyl radicals, radical initiators. | nih.gov |
| Aminocupration | A copper-mediated addition of the amino group across a double bond, leading to a carbon radical intermediate that continues the reaction. | Organocopper(II) species. | nih.gov |
Role of the Pyrrolidine (B122466) Nitrogen in Reaction Mechanisms
The nitrogen atom within the pyrrolidine ring is a secondary amine, which confers basicity and nucleophilicity to the scaffold. nih.gov This inherent reactivity allows the pyrrolidine nitrogen to play a direct and crucial role in various reaction mechanisms, often by participating in the formation of reactive intermediates.
A prominent example is its role in the formation of an iminium intermediate. researchgate.net In certain C-H functionalization reactions, the pyrrolidine nitrogen can be oxidized or activated to form a transient iminium ion. This intermediate is highly electrophilic at the adjacent carbon atom (C2 or C5), making it susceptible to attack by a wide range of nucleophiles. This pathway is a favored mechanism for the α-functionalization of N-heterocycles and is distinct from radical-based pathways. researchgate.net The ability to form this iminium intermediate is a key mechanistic feature that enables the late-stage modification of complex molecules containing a pyrrolidine scaffold. researchgate.net
Furthermore, the basicity of the pyrrolidine nitrogen is influenced by substituents on the ring. nih.gov This modulation of basicity can be exploited in organocatalysis, where the pyrrolidine nitrogen acts as a catalytic center.
Intermolecular Interactions and Hydrogen Bonding Networks
The structure of (2S)-Pyrrolidin-2-ylmethanesulfonamide contains multiple sites capable of participating in hydrogen bonding, which governs its solid-state structure and influences its interactions in solution. The molecule possesses two hydrogen bond donors (the N-H of the pyrrolidine ring and the N-H of the sulfonamide group) and several hydrogen bond acceptors (the two sulfonyl oxygens and the pyrrolidine nitrogen).
| Site | Type | Group |
|---|---|---|
| Pyrrolidine N-H | Donor | Secondary Amine |
| Sulfonamide N-H | Donor | Sulfonamide |
| Sulfonyl Oxygens (x2) | Acceptor | Sulfonamide |
| Pyrrolidine Nitrogen | Acceptor | Secondary Amine |
Electronic Properties and Their Influence on Reactivity
The reactivity of this compound is profoundly influenced by its electronic properties, which arise from the interplay between the pyrrolidine ring and the methanesulfonamide (B31651) substituent. The sulfonamide group is strongly electron-withdrawing. This property significantly lowers the electron density on the attached atoms.
Conversely, the pyrrolidine nitrogen acts as a Lewis base. nih.gov The non-planar, puckered conformation of the five-membered ring is a defining characteristic that influences its stereoelectronic properties. nih.gov The specific conformation (endo or exo) can be controlled by the nature and stereochemistry of substituents on the ring, which in turn affects the orientation of the nitrogen's lone pair and its accessibility for reactions. nih.gov
The basicity conferred by the pyrrolidine nitrogen is a critical electronic feature that enables its participation in reactions, such as the formation of the iminium intermediates discussed previously. nih.govresearchgate.net The nucleophilic character of this nitrogen allows it to initiate reactions or act as an organocatalyst, while the electronic nature of the sulfonamide group can influence the stability of intermediates and transition states throughout a reaction pathway.
Computational Chemistry and Theoretical Modeling of 2s Pyrrolidin 2 Ylmethanesulfonamide
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions
Quantum mechanical calculations are fundamental to understanding the electronic characteristics of a molecule, which in turn dictate its reactivity. scirp.org These calculations involve solving the Schrödinger equation for the molecular system, providing detailed information about electron distribution and energy levels. researchgate.net
The electronic structure of (2S)-Pyrrolidin-2-ylmethanesulfonamide can be elucidated through the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) maps are another valuable output of QM calculations. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the sulfonamide group and the nitrogen of the pyrrolidine (B122466) ring, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, particularly the amine and sulfonamide N-H protons.
| Parameter | Calculated Value (Hypothetical) | Significance |
| HOMO Energy | -7.2 eV | Electron-donating ability |
| LUMO Energy | 1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 8.7 eV | Chemical reactivity and kinetic stability |
| Ionization Potential | 7.2 eV | Energy required to remove an electron |
| Electron Affinity | -1.5 eV | Energy released upon gaining an electron |
| Global Hardness (η) | 4.35 eV | Resistance to change in electron distribution |
| Global Softness (S) | 0.23 eV⁻¹ | Reciprocal of hardness, indicates reactivity |
| Electrophilicity Index (ω) | 1.65 eV | Propensity to accept electrons |
Density Functional Theory (DFT) for Geometry Optimization and Conformational Landscapes
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying the geometry and conformational possibilities of molecules like this compound. mdpi.com Geometry optimization using DFT involves finding the lowest energy arrangement of atoms, which corresponds to the most stable three-dimensional structure of the molecule. researchgate.netnih.gov Functionals such as B3LYP paired with basis sets like 6-311G(d,p) are commonly employed for this purpose. mdpi.com
The pyrrolidine ring in the molecule is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. Furthermore, rotation around the C-S and S-N single bonds introduces additional conformational flexibility. A conformational analysis can be performed by systematically rotating these bonds (torsion angles) and calculating the potential energy at each step to map out the potential energy surface (PES). iu.edu.samdpi.com This analysis reveals the low-energy, stable conformers and the energy barriers between them. iu.edu.sa The most stable conformer is the one that will be most populated under equilibrium conditions.
| Parameter | Optimized Value (Hypothetical) |
| Bond Lengths (Å) | |
| S-O1 | 1.45 |
| S-O2 | 1.45 |
| S-N1 (sulfonamide) | 1.65 |
| S-C (methane) | 1.80 |
| C-N2 (pyrrolidine) | 1.47 |
| Bond Angles (°) ** | |
| O1-S-O2 | 119.5 |
| O1-S-N1 | 107.0 |
| C-S-N1 | 106.5 |
| Dihedral Angles (°) ** | |
| O1-S-C-C(pyrrolidine) | -55.0 |
| N1-S-C-C(pyrrolidine) | 65.0 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While QM and DFT calculations typically model molecules in a static state (in a vacuum or with implicit solvent), Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe conformational changes, vibrations, and interactions on a femtosecond-to-microsecond timescale. mdpi.comresearchgate.netnih.gov
For this compound, an MD simulation can reveal how the molecule behaves in a more realistic biological environment, such as in aqueous solution. mdpi.com The inclusion of explicit solvent molecules (e.g., water) is crucial, as interactions with the solvent can significantly influence the molecule's conformational preferences and dynamics. nih.govosti.gov For instance, hydrogen bonding between the sulfonamide group, the pyrrolidine nitrogen, and surrounding water molecules would be explicitly modeled. mdpi.com
Analysis of the MD trajectory can yield important information, such as the stability of certain conformations, the flexibility of different parts of the molecule (e.g., by calculating the Root Mean Square Fluctuation, RMSF), and the formation and lifetime of intermolecular hydrogen bonds with the solvent. researchgate.net
| Simulation Parameter | Value/Setting (Typical) | Purpose |
| Force Field | AMBER, CHARMM, or GROMOS | Defines the potential energy of the system |
| Solvent Model | TIP3P or SPC/E Water | Explicitly models the aqueous environment |
| System Size | ~5000 atoms (Molecule + Water Box) | Creates a periodic system to simulate bulk solution |
| Temperature | 300 K | Simulates physiological temperature |
| Pressure | 1 bar | Simulates atmospheric pressure |
| Simulation Time | 100 ns | Allows for sampling of conformational space |
| Analysis Metric | Result (Hypothetical) | Interpretation |
| RMSD of molecule | 1.5 ± 0.3 Å | Indicates overall structural stability during simulation |
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure and conformation. osti.gov
NMR Spectroscopy: DFT calculations can accurately predict the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C nuclei. frontiersin.orgresearchgate.net These predictions are invaluable for assigning peaks in an experimental NMR spectrum. frontiersin.org The accuracy of these predictions can be improved by performing calculations on a Boltzmann-weighted ensemble of low-energy conformers and by using a solvent model. github.io
Infrared (IR) Spectroscopy: The same DFT calculations used for geometry optimization also yield vibrational frequencies and their corresponding intensities. researchgate.net These calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as N-H stretches, S=O stretches, and C-H bends. masterorganicchemistry.com Comparing the predicted IR spectrum with the experimental one can help confirm the presence of specific functional groups and provide insights into intermolecular interactions, like hydrogen bonding, which can shift vibrational frequencies. nih.gov
| ¹H NMR | Predicted δ (ppm) | Experimental δ (ppm) (Hypothetical) |
| N-H (sulfonamide) | 5.8 | 5.7 |
| N-H (pyrrolidine) | 2.5 | 2.4 |
| C-H (pyrrolidine α) | 3.5 | 3.4 |
| IR Vibrations | Predicted ν (cm⁻¹) | Experimental ν (cm⁻¹) (Hypothetical) |
| N-H Stretch | 3350 | 3345 |
| C-H Stretch | 2970 | 2968 |
| S=O Asymmetric Stretch | 1340 | 1335 |
| S=O Symmetric Stretch | 1160 | 1155 |
Molecular Docking and Binding Affinity Predictions for Specific Chemical Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific biological target, typically a protein or enzyme. scispace.com For this compound, docking studies could be used to investigate its potential as an inhibitor for a particular enzyme. The process involves placing the flexible ligand into the binding site of a rigid or flexible receptor and using a scoring function to estimate the binding affinity for different poses. nih.govnih.gov
The docking results provide a binding score (e.g., in kcal/mol) and a predicted binding pose, which reveals key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues in the binding pocket. scispace.comscispace.com
Following docking, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD simulation trajectories to provide a more accurate prediction of the binding free energy. nih.gov These methods account for factors like solvation effects and entropic changes upon binding. arxiv.orgnih.gov
| Target Protein (Hypothetical) | Docking Score (kcal/mol) | Predicted Binding Energy (MM/GBSA, kcal/mol) | Key Interacting Residues (Hypothetical) |
| Carbonic Anhydrase II | -7.5 | -35.2 | His94, His96, Thr199, Thr200 |
| Matrix Metalloproteinase-9 | -6.8 | -29.8 | Ala189, Leu187, Val225 |
| Dipeptidyl Peptidase-4 | -8.1 | -40.5 | Arg125, Glu205, Tyr662 |
Applications of 2s Pyrrolidin 2 Ylmethanesulfonamide in Catalysis and Organic Synthesis
Utilization as an Asymmetric Organocatalyst
Derivatives of (2S)-Pyrrolidin-2-ylmethanesulfonamide are powerful asymmetric organocatalysts, leveraging the inherent chirality of the pyrrolidine (B122466) ring to induce stereoselectivity in a variety of chemical transformations. The secondary amine of the pyrrolidine is the primary catalytic center, enabling covalent catalysis through the formation of transient nucleophilic enamines or electrophilic iminium ions. nih.gov The sulfonamide group, appended at the C2 position, plays a crucial role in modulating the catalyst's reactivity and selectivity by providing steric hindrance and non-covalent interactions. nih.gov
The foundational mechanism of action for pyrrolidine-based organocatalysts involves two primary activation modes: enamine and iminium catalysis. researchgate.net
Enamine Catalysis: In this mode, the secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enol or enolate, facilitating reactions with various electrophiles. The chiral environment established by the catalyst's backbone directs the electrophile to attack one of the enamine's two faces, thereby controlling the stereochemical outcome of the reaction. nih.govnih.gov
Iminium Catalysis: Conversely, when reacting with α,β-unsaturated aldehydes or ketones, the pyrrolidine catalyst forms a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the unsaturated system, activating it for nucleophilic attack. The bulky substituent at the C2 position of the pyrrolidine ring effectively shields one face of the molecule, forcing the nucleophile to approach from the less hindered side, thus achieving high enantioselectivity. nih.gov
The presence of a sulfonamide group, as in this compound and its analogues, introduces the possibility of bifunctional or dual activation catalysis. nih.gov While the pyrrolidine nitrogen activates the carbonyl compound via enamine formation, the acidic N-H proton of the sulfonamide can act as a hydrogen-bond donor. This allows the catalyst to simultaneously coordinate and activate the electrophile, organizing the transition state through a network of non-covalent interactions. nih.govresearchgate.net
This cooperative activation is exemplified by N-arenesulfonyl-2-aminomethylpyrrolidines, which are structurally very similar to this compound. These catalysts have been successfully employed in asymmetric α-amination reactions of aldehydes with diethyl azodicarboxylate (DEAD). researchgate.net The sulfonamide moiety is believed to form a hydrogen bond with the electrophile (DEAD), bringing it into close proximity with the enamine intermediate and rigidly defining the geometry of the transition state, leading to high enantioselectivity. researchgate.net
Role as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions
The this compound framework is also an excellent scaffold for the design of chiral ligands for metal-catalyzed reactions. The nitrogen atom of the pyrrolidine ring and the nitrogen or oxygen atoms of the sulfonamide group can act as donor atoms, chelating to a metal center to form a stable, chiral complex. metu.edu.tr This chiral metallic environment can then catalyze a wide range of transformations with high stereocontrol.
Bidentate N,S-ligands derived from aziridines, which share structural similarities with pyrrolidines, have been synthesized and evaluated in palladium-catalyzed Tsuji-Trost reactions and in the addition of organozinc reagents to aldehydes. mdpi.com In these cases, the electronic properties of the sulfur-containing moiety significantly influenced the reaction's enantioselectivity, suggesting that the sulfonamide group in pyrrolidine-based ligands can similarly tune the catalytic activity and selectivity of the metal center. mdpi.com For instance, electron-withdrawing groups on an aryl sulfide (B99878) appendage increased the enantiomeric ratio in the diethylzinc (B1219324) addition to benzaldehyde, likely by modulating the σ-donor properties of the ligand and its binding to the metal. mdpi.com
Employment as a Chiral Building Block in Complex Molecule Synthesis
Beyond catalysis, chiral pyrrolidines are valuable building blocks for the synthesis of complex, biologically active molecules. nih.govnih.gov The (2S)-pyrrolidine core, with its defined stereochemistry, serves as a versatile starting material for the construction of natural products, pharmaceuticals, and other high-value chemical entities. mdpi.comescholarship.orgchiroblock.com
For example, (S)-(1-ethylpyrrolidin-2-yl)methanamine, a closely related amine precursor to this compound, is a key intermediate in the synthesis of antipsychotic drugs like Raclopride and Remoxypride. mdpi.com The synthesis involves acylating the primary amine, a step analogous to the sulfonylation that would form the target compound. The pyrrolidine ring is thus incorporated directly into the final drug structure, where its stereochemistry is often crucial for biological activity. This highlights the role of such compounds as chiral synthons, where the integrity of the stereocenter is maintained throughout the synthetic sequence. sigmaaldrich.comlab-chemicals.com
Development of Novel Reaction Methodologies and Selective Transformations
The unique properties of pyrrolidine-sulfonamide catalysts have enabled the development of novel and highly selective synthetic methods. Their bifunctional nature allows for the catalysis of challenging reactions that may not proceed efficiently with simpler catalysts.
For instance, ionic-liquid-supported pyrrolidine catalysts, which can be easily recovered and reused, have been developed for enantioselective Michael additions. researchgate.net These catalysts often incorporate a hydrogen-bond donating group, such as a triazole formed via click chemistry, which functions similarly to a sulfonamide in activating the electrophile. researchgate.net The use of such recyclable catalysts is a significant step towards more sustainable and economical chemical processes.
Furthermore, catalyst-tuned methodologies have allowed for divergent access to different isomers from a common starting material. By switching between cobalt and nickel catalysts paired with chiral bisoxazoline (BOX) ligands, researchers have achieved regio- and enantioselective hydroalkylation of 3-pyrrolines to furnish either C2- or C3-alkylated pyrrolidines. organic-chemistry.org This demonstrates how the choice of metal and ligand can precisely control reaction pathways, a principle that applies to reactions using ligands derived from this compound.
Influence on Reaction Selectivity (Enantioselectivity, Diastereoselectivity)
The primary measure of success for a chiral catalyst or ligand is its ability to control selectivity, namely enantioselectivity (preference for one enantiomer over the other) and diastereoselectivity (preference for one diastereomer over others). Pyrrolidine-sulfonamide catalysts have demonstrated excellent performance in this regard across various reactions.
In the Michael addition of cyclohexanone (B45756) to β-nitrostyrenes, C2-symmetric pyrrolidine-derived squaramides, which feature a dual hydrogen-bond donating squaramide group analogous to the sulfonamide functionality, have achieved high yields and excellent selectivities. rsc.org The combination of the pyrrolidine's enamine catalysis and the squaramide's hydrogen-bonding capabilities leads to a highly organized transition state, resulting in superior stereocontrol.
Below are tables summarizing the performance of representative pyrrolidine-based organocatalysts in key asymmetric transformations.
| Entry | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | Toluene | 48 | 96 | 92:8 | 96 |
| 2 | DCM | 72 | 98 | 94:6 | 92 |
| 3 | THF | 72 | 93 | 93:7 | 90 |
| 4 | MeOH | 24 | 98 | 95:5 | 98 |
| Catalyst Sulfonyl Group | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| p-Toluenesulfonyl | DCM | 85 | 87 |
| 2-Naphthalenesulfonyl | DCM | 82 | 85 |
| 2,4,6-Trimethylbenzenesulfonyl | DCM | 88 | 79 |
These results underscore the profound impact of the catalyst structure on reaction outcomes. The strategic placement of a sulfonamide group on the pyrrolidine scaffold provides a powerful tool for chemists to fine-tune catalyst performance, achieving high levels of stereoselectivity that are essential for the synthesis of enantiomerically pure compounds. nih.govresearchgate.net
Biological Relevance and Mechanistic Insights of 2s Pyrrolidin 2 Ylmethanesulfonamide at the Molecular Level
Investigation of Molecular Targets and Binding Mechanisms in vitro
Enzyme Inhibition and Activation Studies
No specific studies on the enzyme inhibition or activation by "(2S)-Pyrrolidin-2-ylmethanesulfonamide" were found.
Receptor Ligand Binding and Modulation Assays
There is no available information on receptor ligand binding and modulation assays conducted with "this compound."
Cellular Pathway Modulation Studies in vitro (e.g., cell cycle, signal transduction)
No in vitro studies investigating the modulation of cellular pathways by "this compound" have been reported in the searched scientific literature.
Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Efforts
There is no information available regarding any structure-based or ligand-based drug design efforts specifically involving "this compound."
Pre-clinical in vivo Studies of Molecular Mechanism and Target Engagement
No pre-clinical in vivo studies detailing the molecular mechanism or target engagement of "this compound" were identified.
Structure Activity Relationship Sar and Analog Design of 2s Pyrrolidin 2 Ylmethanesulfonamide Derivatives
Systematic Modification of the Pyrrolidine (B122466) Ring
The pyrrolidine ring is a five-membered saturated heterocycle whose three-dimensional structure and substitution pattern are critical determinants of biological activity. researchgate.net Its non-planar, puckered conformation, often described as an "envelope" or "twist" form, allows substituents to adopt specific spatial orientations that are crucial for molecular recognition by biological targets. nih.gov
Systematic modifications focus on several key aspects:
Stereochemistry: The stereogenicity of the carbon atoms in the pyrrolidine ring is a fundamental aspect of its SAR. For instance, the (S)-configuration at C-2 is often essential for the desired biological effect, as different stereoisomers can exhibit vastly different binding affinities and efficacies due to the enantioselective nature of proteins. nih.govresearchgate.net In many cases, one enantiomer is active while the other is significantly less potent or inactive.
Ring Substitution (C-3 and C-4): Introducing substituents at the C-3 and C-4 positions can significantly influence the ring's pucker and, consequently, the orientation of other functional groups. For example, the introduction of a cis-4-CF₃ group has been shown to favor a pseudo-axial conformation of substituents at other positions, which can be a key determinant for agonist activity at certain receptors. nih.gov The nature of these substituents (e.g., fluorine, methyl groups) can modulate binding affinity and metabolic stability. nih.gov
N-Substitution: The nitrogen atom of the pyrrolidine ring is a common point for modification. Its basicity and nucleophilicity can be altered by the substituents attached to it. nih.gov Functionalization at this position with various groups, such as aromatic or heterocyclic rings, can introduce new interaction points with the target protein, leading to enhanced potency and selectivity. bohrium.com
Table 1: Effect of Pyrrolidine Ring Modifications on Biological Activity Activity data is generalized for illustrative purposes based on common SAR trends.
| Compound ID | Modification | Position | Resulting Conformation/Interaction | Relative Potency |
|---|---|---|---|---|
| A-1 (Parent) | (2S)-Configuration | C-2 | Optimal fit in chiral binding pocket | 1.0 |
| A-2 | (2R)-Configuration | C-2 | Reduced fit due to steric clash | <0.1 |
| A-3 | 3-R-Methyl | C-3 | Alters ring pucker, potential for new hydrophobic interaction | 1.5 |
| A-4 | cis-4-Fluoro | C-4 | Induces specific envelope conformation, potential H-bond acceptor | 2.0 |
| A-5 | N-Benzyl | N-1 | Introduces bulky group for π-stacking interactions | 5.0 |
Exploration of the Sulfonamide Moiety's Contribution to Activity
The sulfonamide group (-SO₂NH-) is a cornerstone of many therapeutic agents, prized for its ability to act as a hydrogen bond donor and acceptor. researchgate.netopenaccesspub.org This functionality often serves as a critical anchor, securing the molecule within the active site of a target protein, such as an enzyme or receptor. nih.gov
Key findings from the exploration of the sulfonamide moiety include:
Hydrogen Bonding: The N-H and S=O groups of the sulfonamide can form crucial hydrogen bonds with amino acid residues (e.g., backbone amides or side chains of lysine, arginine, or histidine) in a binding pocket. The directional nature of these bonds contributes significantly to both affinity and selectivity.
Bioisosteric Replacement: Attempts to replace the sulfonamide moiety with other functional groups, such as amides, carbamides, or ureas, often result in a dramatic loss of biological activity. nih.gov This underscores the unique electronic and geometric properties of the sulfonamide group that are essential for its role in molecular recognition. This transformation often disrupts the precise hydrogen bonding network required for potent inhibition. nih.gov
N-Alkylation: Substitution on the sulfonamide nitrogen can have varied effects. While in some cases it can be used to explore additional binding pockets or modulate physicochemical properties, it often leads to a reduction in activity by removing a key hydrogen bond donor.
Table 2: Impact of Sulfonamide Moiety Modification on Activity Illustrative data based on common outcomes of bioisosteric replacement studies.
| Compound ID | Moiety | Key Feature | Relative Potency |
|---|---|---|---|
| B-1 (Parent) | -SO₂NHR | H-bond donor/acceptor | 1.0 |
| B-2 | -CONHR (Amide) | Altered geometry and H-bonding | 0.05 |
| B-3 | -NHCONHR (Urea) | Different spatial arrangement | <0.01 |
| B-4 | -SO₂NR'R (N-Alkylated) | Loss of H-bond donor | 0.2 |
Introduction and Variation of Peripheral Substituents
Beyond the core pyrrolidine and sulfonamide groups, the introduction of peripheral substituents is a primary strategy for fine-tuning the pharmacological profile of a lead compound. These substituents can be attached to the pyrrolidine ring or to an aryl group connected to the sulfonamide nitrogen. SAR studies on related pyrrolidine sulfonamides have shown that small changes can lead to significant gains in potency and selectivity. nih.gov
For example, in a series of pyrrolidine sulfonamides developed as glycine (B1666218) transporter-1 (GlyT1) inhibitors, specific substitution patterns were found to be highly favorable. nih.gov
Aromatic Substituents: Attaching an aryl group to the pyrrolidine ring (e.g., at the C-3 position) can introduce beneficial hydrophobic or π-stacking interactions. Fluorophenyl substituents, for instance, often provide better potency compared to an unsubstituted phenyl ring. nih.gov
Positional Isomerism: The position of substituents on an aromatic ring is critical. For instance, meta-substituted derivatives on an aniline (B41778) ring attached to the pyrrolidine showed improved biological activity compared to ortho- or para-substituted analogs in certain series. nih.gov
Table 3: SAR of Peripheral Substituents on a Phenyl Ring Moiety Based on SAR trends observed in pyrrolidine sulfonamide GlyT1 inhibitors. nih.gov
| Compound ID | Substituent (R¹) | Position | Substituent (R²) | Position | Relative Potency (Ki) |
|---|---|---|---|---|---|
| C-1 | Phenyl | 3 | H | - | 1.0 |
| C-2 | 4-Fluorophenyl | 3 | H | - | 5.0 |
| C-3 | Phenyl | 3 | 3-Methyl | meta | 2.5 |
| C-4 | 4-Fluorophenyl | 3 | 3-Chloro | meta | 10.0 |
| C-5 | Phenyl | 3 | 4-Chloro | para | 0.8 |
Correlation Between Structural Changes and Molecular Interactions
Understanding the correlation between structural modifications and molecular interactions at the atomic level is essential for rational drug design. Computational methods, such as molecular docking and molecular dynamics simulations, provide invaluable insights into how derivatives of (2S)-Pyrrolidin-2-ylmethanesulfonamide bind to their targets. nih.govresearchgate.net
Docking studies on analogous compounds frequently reveal that the sulfonamide moiety anchors the ligand into the active site via hydrogen bonds. nih.gov For example, in a study of sulphonamide pyrolidine carboxamide derivatives, docking simulations showed that the most active compounds formed stable complexes with the target protein, with the sulfonamide group playing a key role in the binding affinity. nih.gov
Structural changes directly impact these interactions:
Adding a hydrophobic substituent, such as a methyl or phenyl group, can lead to favorable van der Waals or π-π stacking interactions with nonpolar residues in a specific sub-pocket of the target. nih.gov
Modifying the stereochemistry at C-2 can reorient the entire molecule, disrupting the established hydrogen bonding network of the sulfonamide and leading to a loss of affinity. researchgate.net
Strategies for Lead Optimization and Research Probe Development
The SAR data gathered from systematic modifications provide a roadmap for lead optimization. The goal is to enhance desired properties such as potency and selectivity while improving pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). spirochem.comwuxiapptec.com
Lead Optimization Strategies:
Potency and Selectivity Enhancement: Based on SAR, favorable substituents (e.g., meta-chloro on an aniline ring, 4-fluorophenyl on the pyrrolidine) are incorporated to maximize interactions with the target, while modifications that interact with off-target proteins are removed.
Improving ADME Properties: Modifications can be made to improve solubility, metabolic stability, and cell permeability. For example, replacing a metabolically liable group with a more stable one or adding polar groups to enhance solubility are common strategies. criver.com
Scaffold Hopping and Bioisosteric Replacement: If the core scaffold presents insurmountable issues, parts of the molecule can be replaced with structurally different but functionally similar groups to discover novel chemical series with improved properties. nih.gov
Research Probe Development: A highly potent and selective analog identified through SAR studies can be converted into a chemical probe to study its biological target. mdpi.commskcc.org This involves synthetically modifying the optimized lead compound without disrupting its binding affinity. Common modifications include:
Attaching a fluorescent dye: To visualize the target protein in cells via microscopy or flow cytometry.
Incorporating a biotin (B1667282) tag: To enable affinity purification of the target protein and its binding partners for identification by mass spectrometry.
Introducing a photo-reactive group: To create photoaffinity probes that can be used to covalently label the target protein upon UV irradiation, allowing for precise identification of the binding site.
Adding a clickable handle (e.g., alkyne or azide): For use in bioorthogonal chemistry to label and track the molecule in complex biological systems. mdpi.com
Advanced Analytical and Separation Techniques for 2s Pyrrolidin 2 Ylmethanesulfonamide
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantiomeric separation of chiral drugs. ijrpr.com For (2S)-Pyrrolidin-2-ylmethanesulfonamide, assessing enantiomeric purity is crucial, as different enantiomers of a drug can have vastly different pharmacological effects. ijrpr.com Chiral HPLC methods achieve separation by creating a chiral environment where the two enantiomers interact differently, leading to different retention times. ijrpr.com This is primarily accomplished through the use of Chiral Stationary Phases (CSPs). ijrpr.com
CSPs are designed to have specific interactions with chiral compounds. ijrpr.com Common types of CSPs that are effective for separating chiral amines and related structures include:
Polysaccharide-based CSPs : Derivatives of cellulose (B213188) and amylose (B160209) are widely used and offer high enantioselectivity for a broad range of compounds. ijrpr.com
Crown Ether-based CSPs : Columns such as the Crownpak CR(+) are particularly effective for resolving primary amino groups, making them suitable for compounds like this compound. nih.gov
Cyclodextrin-based CSPs : These cyclic oligosaccharides form inclusion complexes with chiral molecules, enabling their separation. ijrpr.com
The selection of the mobile phase is also critical for achieving optimal separation. ijrpr.com It often consists of a mixture of organic solvents like hexane (B92381) and ethanol, with additives such as triethylamine (B128534) or acids like perchloric acid to improve peak shape and resolution. ijrpr.comnih.govresearchgate.net A simple, rapid, and accurate reverse-phase chiral LC method can be developed for the quantitative determination of the undesired enantiomer in the bulk drug substance. nih.gov
| Parameter | Typical Conditions for Chiral HPLC Analysis |
|---|---|
| Stationary Phase (Column) | Chiralcel OD-H, Crownpak CR (+), Cyclodextrin-based CSPs nih.govresearchgate.net |
| Mobile Phase | n-hexane:ethanol (98:2, v/v) with 0.2% triethylamine; Perchloric acid buffer (pH 1.0) nih.govresearchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net |
| Temperature | 25°C researchgate.net |
| Detection | UV at 226 nm or 254 nm nih.govresearchgate.net |
Gas Chromatography (GC) and Capillary Electrophoresis (CE) for Purity and Identity Analysis
Gas Chromatography and Capillary Electrophoresis serve as powerful alternative or complementary techniques to HPLC for purity and identity analysis.
Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase. oup.com For non-volatile or thermally labile compounds like many sulfonamides, derivatization is often required before GC analysis. nih.govusda.gov This process converts the analyte into a more volatile and thermally stable derivative. For sulfonamides, a common approach involves methylation followed by acylation. usda.gov GC coupled with a mass spectrometer (GC-MS) is particularly useful, as it provides both separation and structural information for definitive identification. nih.gov
| Parameter | Typical Conditions for GC Analysis of Sulfonamides |
|---|---|
| Derivatization | Methylation with diazomethane (B1218177) followed by acylation with pentafluoropropionic anhydride (B1165640) (PFPA) usda.gov |
| Column | Capillary column (e.g., DB-5ms) |
| Injector Temperature | ~250°C ijarnd.com |
| Oven Program | Initial temperature ~150°C, ramped to a final temperature usda.gov |
| Detector | Mass Spectrometry (MS), Nitrogen-Phosphorous Detector (NPD), Atomic Emission Detection (AED) nih.govresearchgate.net |
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that separates charged molecules in an electric field. grupobiomaster.com It is well-suited for the analysis of chiral compounds and offers advantages such as short analysis times and low consumption of reagents and samples. grupobiomaster.commdpi.com For enantiomeric separations, a chiral selector is added to the background electrolyte. nih.gov Antibiotics (like vancomycin (B549263) or erythromycin) and cyclodextrin (B1172386) derivatives are commonly used as chiral selectors in CE. nih.govmdpi.comnih.gov The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and, consequently, separation. nih.gov
| Parameter | Typical Conditions for Chiral CE Analysis |
|---|---|
| Capillary | Fused silica, potentially coated (e.g., with polyvinyl alcohol) grupobiomaster.com |
| Background Electrolyte (BGE) | Phosphate or acetate (B1210297) buffer at a specific pH (e.g., 0.5 M acetic acid, pH 2.5) grupobiomaster.com |
| Chiral Selector | Antibiotics (e.g., vancomycin), cyclodextrin derivatives (e.g., pyrrolidinium-beta-cyclodextrin) mdpi.comnih.gov |
| Voltage | Optimized for separation efficiency |
| Detection | UV, Diode Array Detector (DAD), Mass Spectrometry (MS) grupobiomaster.com |
Quantitative NMR (qNMR) for Precise Concentration and Purity Determination
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the concentration and purity of chemical substances, including pharmaceuticals. emerypharma.comacanthusresearch.comnih.gov Unlike chromatographic techniques, qNMR offers a direct measurement of the analyte without the need for an identical reference standard of the compound itself. acanthusresearch.comresolvemass.ca The fundamental principle of qNMR is that the area of an NMR peak is directly proportional to the number of nuclei contributing to that signal. resolvemass.ca
For a qNMR experiment, a certified internal standard with a known concentration is added to the sample. acs.org The purity or concentration of the analyte is then calculated by comparing the integral of a specific, non-overlapping analyte peak to the integral of a peak from the internal standard. acs.org Proton (¹H) NMR is most commonly used due to its high sensitivity and the 99.99% natural abundance of the ¹H nucleus. emerypharma.com Careful planning of the experiment, including solvent selection, and meticulous data processing are essential for achieving high accuracy and precision. emerypharma.com
Advantages of qNMR over HPLC include:
Direct measurement of purity, which can be more accurate as it is less likely to overlook impurities like residual solvents that may not be detected by HPLC. acanthusresearch.com
Avoidance of dependency on analyte versus impurity response factors often seen in HPLC. acanthusresearch.com
Applicability to substances that lack a UV chromophore. acanthusresearch.com
| Parameter | Key Considerations for qNMR Analysis |
|---|---|
| Nucleus | ¹H is most common; ¹⁹F or ³¹P can also be used. acanthusresearch.com |
| Solvent | Deuterated solvent in which both analyte and internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃). emerypharma.comkoreascience.kr |
| Internal Standard | A high-purity, stable compound with a simple spectrum (e.g., a singlet) that does not overlap with analyte signals (e.g., Thioacetamide). acs.orgkoreascience.kr |
| Data Acquisition | Requires proper setting of parameters like relaxation delay to ensure full signal recovery for accurate integration. |
| Data Processing | Precise integration of non-overlapping peaks of the analyte and the internal standard. emerypharma.com |
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures. ijpsjournal.comasdlib.org By combining the separation power of chromatography or electrophoresis with the identification capabilities of mass spectrometry, these techniques provide enhanced sensitivity, specificity, and comprehensive structural information. ijpsjournal.comlongdom.org
Liquid Chromatography-Mass Spectrometry (LC-MS): This is one of the most widely used hyphenated techniques. longdom.orgox.ac.uk An HPLC system separates the components of a mixture, which are then introduced into a mass spectrometer. longdom.org The MS detector provides mass-to-charge ratio data, allowing for the identification and quantification of each separated component. longdom.org LC-MS/MS, which involves tandem mass spectrometry, offers even greater selectivity and is used for trace-level analysis in complex matrices like biological fluids or environmental samples. fda.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation capabilities of GC with the detection power of MS. ijpsjournal.com It is ideal for the analysis of volatile and thermally stable compounds. longdom.org For compounds like this compound, derivatization would be necessary prior to analysis. usda.gov GC-MS provides detailed structural information that is crucial for impurity identification.
Capillary Electrophoresis-Mass Spectrometry (CE-MS): This combination leverages the high separation efficiency of CE with the sensitive and selective detection of MS. longdom.org CE-MS is particularly powerful for the analysis of charged, polar, and chiral compounds. grupobiomaster.comlongdom.org
These hyphenated techniques are essential tools for impurity profiling, metabolite identification, and stability studies of this compound. ijpsjournal.com
| Technique | Separation Principle | Coupled Detection | Primary Application |
|---|---|---|---|
| LC-MS | Partitioning between mobile and stationary phases ox.ac.uk | Mass Spectrometry | Analysis of non-volatile compounds, impurity profiling, bioanalysis longdom.orgfda.gov |
| GC-MS | Partitioning between gas mobile phase and stationary phase ijpsjournal.com | Mass Spectrometry | Analysis of volatile/derivatized compounds, identity confirmation nih.govlongdom.org |
| CE-MS | Differential migration in an electric field longdom.org | Mass Spectrometry | Analysis of charged, polar, and chiral compounds with high efficiency grupobiomaster.comlongdom.org |
Emerging Research Frontiers and Future Perspectives for 2s Pyrrolidin 2 Ylmethanesulfonamide
Integration with Artificial Intelligence and Machine Learning in Chemical Research
The convergence of artificial intelligence (AI) and machine learning (ML) with chemical research is revolutionizing the discovery and development of new molecules. nih.gov For a compound like (2S)-Pyrrolidin-2-ylmethanesulfonamide, AI and ML offer powerful tools to accelerate the exploration of its chemical space and predict its potential applications.
ML algorithms can be trained on existing data from related pyrrolidine (B122466) and sulfonamide compounds to build predictive models for various properties. These models can forecast physicochemical characteristics, biological activity against specific targets, and potential toxicity profiles for novel, hypothetical derivatives of this compound. This in silico screening allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources. ontosight.ai
| AI/ML Application | Description | Potential Impact on Research |
|---|---|---|
| QSAR Modeling | Development of Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of novel derivatives based on their structural features. mdpi.com | Rapid identification of potent analogs for specific biological targets; guidance for medicinal chemistry efforts. |
| ADMET Prediction | Use of deep learning models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. | Early-stage filtering of candidates with poor pharmacokinetic profiles, reducing late-stage failures. |
| Synthesis Optimization | Application of algorithms to optimize reaction parameters for the synthesis and functionalization of the core scaffold. nih.gov | Improved reaction yields, reduced costs, and discovery of more efficient and sustainable synthetic routes. |
| De Novo Design | Generative models to design new molecules incorporating the pyrrolidine sulfonamide scaffold with optimized properties for a given target. | Exploration of novel chemical space and discovery of innovative lead compounds. |
Exploration of Novel Synthetic Applications and Methodologies
The chemical structure of this compound serves as a valuable chiral building block. Modern synthetic methodologies can unlock a vast array of novel derivatives that are otherwise difficult to access, enabling the exploration of new chemical space and potential functions.
Late-stage C-H functionalization represents a powerful strategy for directly modifying the pyrrolidine ring. nih.govosi.lvresearchgate.net This approach avoids lengthy de novo syntheses by allowing for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds on the existing scaffold. Applying photoredox catalysis or other advanced catalytic systems could enable the regioselective introduction of various functional groups onto the pyrrolidine core, rapidly generating a library of diverse analogs. nih.govchem-station.com
Biocatalysis offers another frontier for the stereoselective synthesis and modification of chiral amines like this compound. Engineered enzymes, such as variants of cytochrome P450, can catalyze intramolecular C-H amination to construct pyrrolidine rings with high enantioselectivity. nih.govescholarship.orgacs.orgacs.orgnih.gov Such biocatalytic methods could be adapted to produce the core scaffold or its derivatives under mild, environmentally friendly conditions, providing access to specific stereoisomers that may exhibit distinct biological activities. nih.govescholarship.orgnih.gov
Multicomponent reactions (MCRs) provide an efficient pathway to complex molecular architectures in a single step. tandfonline.com Methodologies such as 1,3-dipolar cycloaddition reactions involving azomethine ylides are well-established for synthesizing substituted pyrrolidines. tandfonline.comnih.gov Developing novel MCRs that incorporate a sulfonamide-containing component could lead to the direct, one-pot synthesis of highly functionalized pyrrolidine sulfonamides.
| Methodology | Description | Potential Application |
|---|---|---|
| Late-Stage C-H Functionalization | Directly installing new functional groups (e.g., aryl, alkyl, fluoro) onto the pyrrolidine ring's C-H bonds using transition metal or photoredox catalysis. nih.govresearchgate.net | Rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies. rsc.org |
| Biocatalysis | Using engineered enzymes to perform stereoselective transformations on the scaffold or to construct the chiral ring system. nih.govescholarship.org | Green and highly selective synthesis of specific enantiomers or diastereomers. |
| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate reaction rates and improve yields in derivatization reactions. tandfonline.com | High-throughput synthesis of compound libraries for screening. |
| Flow Chemistry | Performing synthetic transformations in a continuous flow reactor for improved control, safety, and scalability. nih.gov | Efficient and scalable production of the parent compound or key derivatives. |
Development of Advanced Molecular Probes for Chemical Biology
Molecular probes are essential tools in chemical biology for visualizing, identifying, and characterizing biological targets and pathways in living systems. rsc.org The this compound scaffold, if found to possess specific biological activity, could be developed into advanced probes to elucidate its mechanism of action.
Photoaffinity probes are powerful for identifying the direct binding partners of a bioactive molecule. globethesis.comnih.gov This would involve modifying the this compound structure to include three key components: the core pharmacophore, a photoreactive group (like a diazirine or benzophenone), and a reporter tag (such as an alkyne or azide (B81097) for click chemistry). nih.govunimi.it Upon binding to its cellular target, the probe can be covalently cross-linked by UV light, allowing for subsequent enrichment and identification of the target protein via proteomic methods. rsc.org
Fluorescent probes could be designed by attaching a fluorophore to a non-essential position on the molecule. Such probes would enable researchers to visualize the subcellular localization of the compound in real-time using fluorescence microscopy, providing insights into its distribution and potential sites of action. nih.govnih.gov The sulfonamide group itself has been incorporated into fluorescent sensors, suggesting its potential utility in probe design. researchgate.netmdpi.com
| Probe Type | Key Components | Research Application |
|---|---|---|
| Photoaffinity Probe | 1. This compound scaffold 2. Photoreactive group (e.g., diazirine) unimi.it 3. Reporter tag (e.g., alkyne) | Covalent labeling and subsequent identification of direct cellular binding partners (target deconvolution). rsc.org |
| Fluorescent Probe | 1. This compound scaffold 2. Fluorophore (e.g., BODIPY, naphthalimide) nih.gov | Real-time imaging of the compound's distribution and localization within living cells. nih.gov |
| Biotinylated Probe | 1. This compound scaffold 2. Biotin (B1667282) tag with a linker | Affinity-based pulldown and enrichment of target proteins from cell lysates for identification. |
Interdisciplinary Research Opportunities in Materials Science and Medicinal Chemistry
The unique structural features of this compound open up intriguing possibilities at the interface of medicinal chemistry and materials science.
In medicinal chemistry , the pyrrolidine ring is a well-established "privileged scaffold" found in numerous approved drugs, valued for its ability to explore three-dimensional space and establish precise interactions with biological targets. researchgate.net The sulfonamide group is also a cornerstone of drug design. The combination in this compound makes it a prime candidate for screening against various therapeutic targets, including enzymes and receptors involved in a range of diseases. Structure-activity relationship (SAR) studies on derivatives could lead to the development of potent and selective therapeutic agents. rsc.orgnih.govbohrium.com
In materials science , the pyrrolidine and sulfonamide moieties can be incorporated into polymers to create advanced materials with tailored properties. For example, pyrrolidine-based polymers have been developed as heterogeneous organocatalysts and for gene delivery applications. uva.esrsc.orgnih.gov Sulfonamide-containing polymers have been explored for use as pH-responsive materials, polymer electrolytes in batteries, and for creating molecularly imprinted polymers for sensing applications. kuleuven.bemit.edursc.orgrsc.org this compound could be functionalized with a polymerizable group (e.g., a methacrylate (B99206) or vinyl group) to serve as a chiral monomer. The resulting polymers could find applications as:
Chiral stationary phases for enantioselective separations in chromatography.
Smart hydrogels for controlled drug delivery, leveraging the potential pH-responsiveness of the sulfonamide group. nih.gov
Functional polymer electrolytes in energy storage devices. mit.edursc.org
| Field | Potential Application | Rationale |
|---|---|---|
| Medicinal Chemistry | Development of enzyme inhibitors or receptor modulators. | The pyrrolidine sulfonamide scaffold is a privileged structure known for its biological activity. researchgate.net |
| Materials Science (Catalysis) | Incorporation into porous polymers to create heterogeneous asymmetric catalysts. rsc.org | The chiral pyrrolidine moiety can induce stereoselectivity in chemical reactions. |
| Materials Science (Biomaterials) | Use as a monomer for creating stimuli-responsive polymers for drug delivery or tissue engineering. nih.govnih.gov | The amine and sulfonamide groups can impart pH-responsiveness and biocompatibility. |
| Materials Science (Energy) | Development of sulfonamide-based gel polymer electrolytes for batteries. rsc.org | Sulfonamide groups can coordinate with ions and facilitate ion transport. mit.edu |
Q & A
Basic Synthesis Methodology
Q: What are the optimal synthetic routes for (2S)-Pyrrolidin-2-ylmethanesulfonamide, and how are stereochemical integrity and purity ensured during synthesis? A: The compound is synthesized via sulfonylation of the pyrrolidine precursor, typically using sulfonyl chlorides under controlled pH (8–9) and low-temperature conditions (0–5°C) to minimize racemization . Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), with purification through recrystallization or column chromatography . Chiral HPLC or polarimetry is recommended to confirm enantiomeric excess (>98%) .
Advanced Structural Characterization
Q: How can advanced spectroscopic techniques resolve ambiguities in the stereochemical assignment of this compound? A: X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated for analogous sulfonamides . Nuclear magnetic resonance (NMR) spectroscopy, particularly - NOESY and chemical shift analysis, can corroborate stereochemistry. For detecting trace enantiomeric impurities (<2%), chiral stationary-phase HPLC with UV/ECD detection is critical .
Data Contradiction Analysis
Q: How should researchers reconcile conflicting reports on the biological activity of this compound across studies? A: Contradictions often arise from variations in assay conditions (e.g., pH, solvent polarity) or impurities in test samples. A systematic approach includes:
- Replicating experiments under standardized conditions (e.g., ISO 20753 for in vitro assays).
- Conducting mass spectrometry (MS) and elemental analysis to verify compound purity .
- Applying meta-analysis frameworks to assess study heterogeneity, as outlined in longitudinal research methodologies .
Reactivity Under Controlled Conditions
Q: What are the pH- and temperature-dependent reactivity trends of this compound in aqueous solutions? A: The sulfonamide group undergoes hydrolysis under strongly acidic (pH < 2) or alkaline (pH > 12) conditions, forming sulfonic acid derivatives. At neutral pH (6–8), it remains stable up to 60°C. Substitution reactions at the pyrrolidine nitrogen occur with alkyl halides in polar aprotic solvents (e.g., DMF) at 50–70°C . Kinetic studies using UV-Vis spectroscopy are recommended to track degradation pathways .
Biological Assay Design
Q: How can researchers minimize interference from the sulfonamide moiety when evaluating enzyme inhibition assays? A: Key strategies include:
- Using negative controls with structurally analogous non-sulfonamide compounds.
- Modifying assay buffers (e.g., adding bovine serum albumin to sequester non-specific interactions).
- Employing isothermal titration calorimetry (ITC) to distinguish binding thermodynamics from non-specific interactions . Dose-response curves should be validated with at least three independent replicates.
Analytical Method Development
Q: What chromatographic parameters optimize the quantification of this compound in biological matrices? A: Reverse-phase HPLC with a C18 column (particle size: 3–5 µm) and mobile phase (acetonitrile:phosphate buffer, pH 3.0) achieves baseline separation. Matrix effects (e.g., plasma proteins) are mitigated via solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges . For trace analysis, LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity (LOQ: 0.1 ng/mL) .
Stability Profiling
Q: What accelerated stability testing protocols are recommended for this compound in formulation studies? A: Follow ICH Q1A guidelines:
- Store samples at 40°C/75% RH for 6 months, with periodic HPLC analysis.
- Assess photostability under ICH Q1B conditions (UV-A/visible light exposure).
- Degradation products are identified via LC-HRMS and compared with stress-testing data (e.g., oxidative, thermal) .
Computational Modeling
Q: How can molecular docking studies predict the binding affinity of this compound to target enzymes? A: Use software like AutoDock Vina or Schrödinger Suite to model interactions. Key steps:
- Optimize the ligand geometry with density functional theory (DFT).
- Validate docking poses with molecular dynamics (MD) simulations (10–100 ns).
- Cross-validate predictions with experimental IC values from enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
